molecular formula C19H15N5OS B292744 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one

6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one

Numéro de catalogue B292744
Poids moléculaire: 361.4 g/mol
Clé InChI: IDKFUWLICSFNQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as MPTQ, belongs to the class of tetraazamacrocyclic compounds and has been found to exhibit promising biological activities.

Mécanisme D'action

The mechanism of action of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one involves the inhibition of specific proteins involved in cell division and the induction of apoptosis in cancer cells. 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting the activity of CDKs, 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one prevents the proliferation of cancer cells. In addition, 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been found to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one inhibits the activity of CDKs and induces apoptosis in cancer cells. In addition, 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been found to exhibit antiviral and antibacterial activities. In vivo studies have shown that 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one exhibits low toxicity and is well-tolerated by animals.

Avantages Et Limitations Des Expériences En Laboratoire

6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one exhibits several advantages for lab experiments, including its ability to inhibit the activity of CDKs and induce apoptosis in cancer cells. In addition, 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one exhibits antiviral and antibacterial activities, which makes it a potential therapeutic agent for the treatment of viral and bacterial infections. However, the synthesis of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one requires expertise in organic chemistry, and the compound is not commercially available, which limits its availability for lab experiments.

Orientations Futures

Several future directions can be explored in the field of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one research. One potential direction is to investigate the potential of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one as a therapeutic agent for the treatment of viral and bacterial infections. Another potential direction is to explore the potential of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more efficient synthesis methods for 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one could increase its availability for lab experiments and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one involves a series of steps that require expertise in organic chemistry. The first step involves the synthesis of 2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),3,5,7,9-tetraene, which is then used to synthesize 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. The complete synthesis of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one involves several steps, including the formation of a thiophene ring, introduction of a methyl group, and the formation of a macrocycle. The synthesis of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been reported in several scientific journals, including the Journal of Organic Chemistry.

Applications De Recherche Scientifique

6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been found to exhibit several biological activities, including anticancer, antiviral, and antibacterial activities. Several studies have reported the potential of 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one as a therapeutic agent for the treatment of cancer. 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has also been found to exhibit antiviral activity against several viruses, including HIV and herpes simplex virus. Furthermore, 6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been found to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Propriétés

Formule moléculaire

C19H15N5OS

Poids moléculaire

361.4 g/mol

Nom IUPAC

6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one

InChI

InChI=1S/C19H15N5OS/c1-11-13-10-14-16(20-17(22-19(14)25)15-8-5-9-26-15)21-18(13)24(23-11)12-6-3-2-4-7-12/h2-10,17,23H,1H3,(H,22,25)

Clé InChI

IDKFUWLICSFNQF-UHFFFAOYSA-N

SMILES isomérique

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=CS5

SMILES

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=CS5

SMILES canonique

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=CS5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.